

# issues with ONX-0914 TFA solubility in aqueous solutions

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### **ONX-0914 TFA Technical Support Center**

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of **ONX-0914 TFA** in aqueous solutions for research applications.

# Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My **ONX-0914 TFA** precipitated when I diluted my DMSO stock solution in an aqueous buffer (e.g., PBS). What should I do?

A1: Direct dilution of a concentrated **ONX-0914 TFA** stock in DMSO into aqueous buffers is likely to cause precipitation due to the compound's low water solubility.[1] To avoid this, consider the following strategies:

- Use of Co-solvents: For in vivo and some in vitro applications, a multi-component solvent system is recommended. A common formulation involves a sequential addition of solvents to maintain solubility.[2][3]
- Lowering the Final Concentration: If experimentally feasible, reducing the final concentration
  of ONX-0914 TFA in the aqueous solution can help prevent it from exceeding its solubility
  limit.



 Sonication and Warming: Gentle warming to 37°C and sonication can aid in the dissolution of the compound.[1] However, be cautious with temperature as it may affect the stability of the compound and other components in your experiment. Always prepare solutions fresh for immediate use.[2]

Q2: What is the recommended solvent for preparing a stock solution of **ONX-0914 TFA**?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of ONX-0914 and its TFA salt.[1][2][4] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[4]

Q3: How can I prepare a working solution of **ONX-0914 TFA** for in vivo studies?

A3: Several protocols are available for preparing ONX-0914 for in vivo administration. These formulations are designed to improve the bioavailability and prevent precipitation of the compound in a physiological environment.

- Cyclodextrin-based Formulation: A frequently cited method involves formulating ONX-0914 in 10% (w/v) sulfobutylether-β-cyclodextrin and 10 mM sodium citrate (pH 6).[5][6]
- Co-solvent Formulations: A mixture of DMSO, PEG300, Tween-80, and saline is also
  effective.[2][3][7] It is critical to add the solvents in a specific order to ensure the compound
  remains dissolved.

Q4: What is the mechanism of action of ONX-0914?

A4: ONX-0914 is a potent and selective inhibitor of the immunoproteasome, specifically targeting the LMP7 ( $\beta$ 5i) subunit.[3][4][7] This inhibition blocks the chymotrypsin-like activity of the immunoproteasome, which plays a crucial role in processing antigens for presentation on MHC class I molecules and in the production of pro-inflammatory cytokines.[4][8] By inhibiting the immunoproteasome, ONX-0914 can modulate immune responses, making it a valuable tool in autoimmune disease and cancer research.[9][10]

### **Quantitative Solubility Data**

The following table summarizes the solubility of ONX-0914 and its TFA salt in various solvents and formulations.



Compound Form	Solvent/Formulatio	Solubility/Concentr ation	Reference
ONX-0914	DMSO	50 mg/mL (86.11 mM)	[2]
ONX-0914	DMSO	100 mg/mL (172.21 mM)	[4]
ONX-0914	DMSO	>10 mM	[1]
ONX-0914	Ethanol	≥69 mg/mL	[1]
ONX-0914	Water	Insoluble	[1]
ONX-0914	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	2 mg/mL (3.44 mM)	[2]
ONX-0914	10% DMSO + 40% PEG300 + 5% Tween- 80 + 45% Saline	≥ 2.17 mg/mL (3.74 mM)	[3]
ONX-0914 TFA	10% DMSO + 40% PEG300 + 5% Tween- 80 + 45% Saline	≥ 2.5 mg/mL (3.60 mM)	[7]
ONX-0914	4% DMSO in PBS	Not specified, prevents precipitation	[11]
ONX-0914	10% (w/v) sulfobutylether-β- cyclodextrin + 10 mM sodium citrate (pH 6)	Formulation for 6 or 10 mg/kg administration	[5]
ONX-0914	1-2 mg/mL in 1 mg/mL Captisol + sodium citrate (pH 3.5)	1-2 mg/mL	[12]

## **Experimental Protocols & Methodologies**

Protocol 1: Preparation of ONX-0914 TFA Stock Solution in DMSO



- Equilibrate the vial of **ONX-0914 TFA** to room temperature before opening.
- Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 50 mg/mL).
- Vortex the solution to mix.
- If necessary, gently warm the solution to 37°C or sonicate in an ultrasonic bath for a short period to ensure complete dissolution.[1]
- Store the stock solution at -20°C for several months.[1] Avoid repeated freeze-thaw cycles.

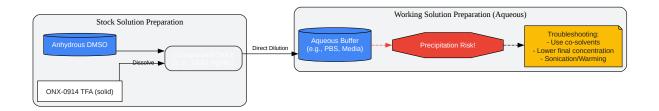
Protocol 2: Preparation of **ONX-0914 TFA** for In Vivo Administration (Co-solvent Formulation)

This protocol is adapted from formulations providing a clear solution of ONX-0914.[3][7]

- Prepare a stock solution of ONX-0914 TFA in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add the required volume of the DMSO stock solution.
- Sequentially add the following solvents, ensuring the solution is mixed thoroughly after each addition:
  - 4 volumes of PEG300
  - 0.5 volumes of Tween-80
  - 4.5 volumes of saline
- For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100  $\mu$ L of a 25 mg/mL DMSO stock to 400  $\mu$ L of PEG300, mix, then add 50  $\mu$ L of Tween-80, mix, and finally add 450  $\mu$ L of saline.
- The final solution should be clear. Use this formulation immediately after preparation.

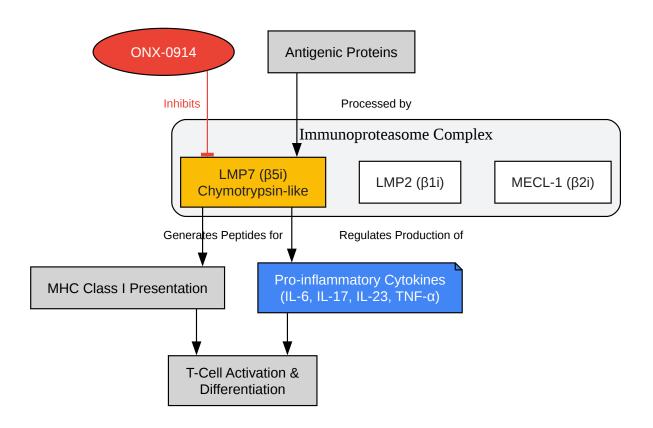
#### **Visual Guides**





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Caption: Troubleshooting workflow for aqueous dilution of ONX-0914 TFA.



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Caption: Simplified signaling pathway showing ONX-0914 inhibition of LMP7.

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